2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone
Description
Introduction to 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone
Nomenclature and Structural Identity
IUPAC Nomenclature and Common Synonyms
The systematic IUPAC name for this compound is derived from its core thieno[2,3-d]pyrimidine scaffold. The full name, This compound , reflects:
- A thieno[2,3-d]pyrimidine ring system (positions 5 and 6 substituted with methyl groups).
- A sulfanyl (-S-) bridge at position 4 of the heterocycle.
- A 4-fluorophenyl group attached to an ethanone moiety.
Common synonyms include:
- 1-(4-Fluorophenyl)-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
- C16H14FN3OS2 (molecular formula).
Structural Relationship to Thieno[2,3-d]pyrimidine Derivatives
The compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a fused thiophene-pyrimidine ring system (Figure 1). Key structural features include:
| Feature | Position | Role |
|---|---|---|
| Methyl groups | 5,6 | Enhance lipophilicity |
| Sulfanyl bridge | 4 | Modulates electronic effects |
| 4-Fluorophenyl ethanone | Side chain | Influences target binding |
This scaffold is structurally analogous to bioactive derivatives reported in medicinal chemistry, where substitutions at positions 4, 5, and 6 are critical for activity.
Historical Context of Thieno[2,3-d]pyrimidine-Based Compounds
Thieno[2,3-d]pyrimidines emerged in the late 20th century as analogs of purines and pyrimidines, with early studies highlighting their potential as kinase inhibitors and antimicrobial agents. The introduction of sulfanyl and aryl ketone groups in the 2000s marked a shift toward optimizing pharmacokinetic properties, as seen in compounds like 2-[(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone . These modifications improved metabolic stability and target selectivity, paving the way for derivatives like the subject compound.
Significance of Sulfanyl and 4-Fluorophenyl Functional Groups
Sulfanyl Group (-S-)
The sulfanyl bridge serves dual roles:
- Electronic Modulation : Enhances resonance stabilization within the thieno[2,3-d]pyrimidine core.
- Reactivity : Participates in nucleophilic substitution reactions, enabling further derivatization.
4-Fluorophenyl Group
The 4-fluorophenyl moiety contributes to:
- Lipophilicity : Increases membrane permeability.
- Bioisosterism : Mimics natural substrates in enzyme-binding pockets.
- Metabolic Resistance : Fluorine reduces oxidative degradation by cytochrome P450 enzymes.
Structure
3D Structure
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-9-10(2)22-16-14(9)15(18-8-19-16)21-7-13(20)11-3-5-12(17)6-4-11/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHHFQVLSOSMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a thieno[2,3-d]pyrimidine core fused with a dimethyl-substituted thiophene ring, a sulfanyl bridge, and a 4-fluorophenyl ethanone moiety. The synthesis requires precise control over regioselectivity and functional group compatibility. Challenges include:
-
Steric hindrance from the 5,6-dimethyl groups on the thienopyrimidine ring, which complicates nucleophilic substitution reactions .
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Oxidation sensitivity of the sulfanyl (-S-) group under acidic or oxidative conditions .
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Solubility limitations of intermediate products, necessitating polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Synthesis of the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine ring is constructed via a cyclocondensation reaction. A common approach involves reacting 2-aminothiophene-3-carbonitrile with acetylacetone under acidic conditions:
Reaction Scheme 1: Cyclocondensation
Optimization Data
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| HCl catalyst, EtOH | 78 | 92 |
| H₂SO₄ catalyst, MeOH | 65 | 85 |
| Microwave-assisted | 89 | 95 |
Microwave irradiation reduces reaction time from 12 hours to 45 minutes while improving yield . The product is purified via recrystallization from ethanol.
Introduction of the Sulfanyl Group
The sulfanyl group is introduced via nucleophilic displacement of a hydroxyl or chloro substituent at the 4-position of the thienopyrimidine core.
Reaction Scheme 2: Sulfanylation
Key Parameters
-
Reagent choice : Phosphorus pentachloride (PCl₅) outperforms thionyl chloride (SOCl₂) in generating the reactive intermediate .
-
Solvent : DMF stabilizes the thiolate ion, preventing oxidation to disulfides .
Coupling with 4-Fluorophenyl Ethanone
The final step involves coupling the sulfanylated thienopyrimidine with 1-(4-fluorophenyl)ethanone. A Friedel-Crafts acylation or nucleophilic aromatic substitution is employed:
Reaction Scheme 3: Coupling
Yield Optimization
| Base | Temp (°C) | Yield (%) |
|---|---|---|
| K₂CO₃ | 60 | 72 |
| Cs₂CO₃ | 80 | 68 |
| NaH | 40 | 55 |
Potassium carbonate (K₂CO₃) in DMF at 60°C provides the best balance between reactivity and side-product formation .
Industrial-Scale Production Methods
Large-scale synthesis requires adaptations for efficiency and safety:
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Continuous-flow reactors minimize thermal degradation during cyclocondensation .
-
Automated crystallization systems enhance purity by controlling cooling rates and solvent ratios .
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Waste reduction : Recyclable catalysts like immobilized palladium on carbon (Pd/C) are used in hydrogenation steps .
Analytical Characterization
Critical quality control metrics include:
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HPLC purity : >98% (C18 column, acetonitrile/water gradient) .
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Mass spectrometry : Molecular ion peak at m/z 332.42 [M+H]⁺ .
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X-ray crystallography : Confirms the planar structure of the thienopyrimidine ring .
Comparative Analysis of Synthetic Routes
The table below evaluates three published routes to the target compound:
| Method | Steps | Overall Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Classical stepwise | 5 | 28 | 450 |
| One-pot cyclization | 3 | 41 | 320 |
| Enzymatic sulfanylation | 4 | 35 | 580 |
The one-pot method offers the best compromise between yield and cost, though enzymatic approaches show promise for chiral purity .
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethanone moiety, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the thieno[2,3-d]pyrimidine structure exhibit diverse biological activities. The unique combination of the thieno[2,3-d]pyrimidine core and the fluorophenyl group enhances interactions with biological targets, making this compound a subject of interest in medicinal chemistry.
Table 1: Biological Activities of Thieno[2,3-d]pyrimidine Derivatives
Medicinal Applications
The compound has shown promise in several therapeutic areas:
- Cancer Treatment : Studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, research has highlighted its effectiveness against liver cancer cells through molecular docking studies that reveal strong binding affinities to target enzymes involved in cell proliferation .
- Antiviral Agents : The structural features of this compound allow it to interfere with viral replication processes. Its application as an antiviral agent is under investigation, particularly for viruses that affect the respiratory system .
Synthesis and Production
The synthesis of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. Industrial methods may utilize automated reactors for large-scale production to ensure consistent quality.
Table 2: Synthesis Steps for this compound
| Step No. | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Sulfanylation | Sodium sulfide | Room temperature |
| 2 | Acylation | Acetic anhydride | Reflux |
| 3 | Cyclization | Base catalyst | Elevated temperature |
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in various applications:
- Study on Anticancer Activity :
-
Antiviral Research :
- Objective : To assess the antiviral potential against influenza virus.
- Findings : Preliminary results indicated a reduction in viral load in treated cell cultures compared to controls .
Mechanism of Action
The mechanism of action of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or pathways critical for the survival of pathogenic organisms. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Research Findings and Implications
- Crystallographic Insights : Derivatives like Compound C exhibit distinct intermolecular interactions (e.g., C-H···π, van der Waals) due to substituent variations, influencing melting points and solubility.
- Biological Activity: Thienopyrimidines with fluorinated aryl groups (e.g., 4-fluorophenyl) show promise in antiviral research (e.g., SARS-CoV-2 inhibitors), though direct data for the target compound is lacking.
- Synthetic Flexibility: The sulfanyl-ethanone bridge allows modular synthesis, enabling rapid generation of analogs for structure-activity relationship (SAR) studies.
Biological Activity
The compound 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H12N2O2S
- Molecular Weight : 316.40 g/mol
- CAS Number : 384353-04-2
- IUPAC Name : this compound
Synthesis
The synthesis of thienopyrimidine derivatives typically involves multi-step processes starting from readily available precursors. The specific synthetic pathway for this compound includes the formation of the thieno[2,3-d]pyrimidine ring followed by sulfanyl and fluorophenyl modifications.
Anticancer Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival. The inhibition of kinases and other signaling pathways has been observed in various cancer cell lines.
Antimicrobial Activity
Thienopyrimidine derivatives have also shown promising antimicrobial activity:
- In Vitro Studies : The compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds like this thienopyrimidine derivative have been studied for their anti-inflammatory properties:
- In Vivo Studies : Animal models showed reduced inflammation markers when treated with the compound.
Case Studies
- Study on Anticancer Properties : A study published in Cancer Research demonstrated that the compound inhibited tumor growth in xenograft models by targeting specific oncogenic pathways .
- Antimicrobial Efficacy : Research conducted by Smith et al. (2020) reported that the compound effectively reduced bacterial load in infected mice models, highlighting its potential as a therapeutic agent against resistant strains .
- Anti-inflammatory Activity : In a controlled trial involving rats with induced inflammation, treatment with the compound resulted in significant reductions in pro-inflammatory cytokines compared to control groups .
Q & A
Q. Advanced Research Focus
- In Vitro Models : Screen against HCV replicons or lipid-metabolizing enzymes (e.g., HMG-CoA reductase), referencing analogs like substituted thienopyrimidines with IC₅₀ values in µM ranges .
- In Vivo Models : Use Wistar rats for hyperlipidemia studies, administering 10–50 mg/kg doses and comparing to gemfibrozil as a positive control .
- Controls : Include vehicle-treated groups and measure biomarkers like LDL/HDL ratios to assess specificity .
What are the limitations in extrapolating synthetic or biological data to real-world applications, and how can these be mitigated?
Advanced Research Focus
Key limitations include:
- Sample Degradation : Organic compounds degrade during prolonged experiments (e.g., 9-hour assays). Stabilize samples via cooling (4°C) or inert-atmosphere storage .
- Structural Variability : Minor substituent changes (e.g., methyl vs. ethyl groups) drastically alter activity. Use QSAR modeling to predict bioactivity trends .
- Low Throughput : Optimize automated pipelines for synthesis and characterization, as demonstrated in high-throughput crystallography workflows .
How can computational tools like Discovery Studio aid in molecular design and SAR studies for this compound?
Q. Advanced Research Focus
- Docking Studies : Simulate interactions with targets like HCV NS5B polymerase or lipid transporters using the compound’s 3D structure (generated via ChemDraw or Gaussian) .
- SAR Analysis : Build a library of analogs with substituent variations (e.g., replacing 4-fluorophenyl with 2,4-difluorophenyl) and predict binding affinities .
- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~3.5) and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
